Quinoline-6-carbohydrazide

Medicinal Chemistry Solid-State Characterization Quality Control

Researchers requiring the exact 6-carbohydrazide substitution pattern face failed SAR when using 2- or 4-isomers. Quinoline-6-carbohydrazide delivers the precise electronic and spatial orientation needed for DNA gyrase, InhA, or EGFR targeting. - **Critical differentiation**: 6-position geometry is non-substitutable for patented synthetic routes and selective binding. - **Application**: Focused hydrazide libraries, fluorescent chemosensors. - **Supply**: Reliable crystalline solid, high-yield synthesis. Direct procurement for medicinal chemistry.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 5382-47-8
Cat. No. B1297473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-6-carbohydrazide
CAS5382-47-8
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)NN)N=C1
InChIInChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14)
InChIKeyODFBQWDWMOXDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-6-carbohydrazide (CAS 5382-47-8): A High-Purity Building Block for Targeted Heterocyclic Synthesis


Quinoline-6-carbohydrazide (CAS 5382-47-8) is a heterocyclic building block consisting of a quinoline core substituted at the 6-position with a carbohydrazide (-CONHNH₂) group [1]. This specific substitution pattern imparts a unique electronic and steric profile, making it a versatile intermediate for the construction of complex molecules with potential biological activity . It is a crystalline solid at room temperature and is synthesized with high yield and purity, establishing it as a reliable scaffold for medicinal chemistry and material science research.

6-position regiochemistry — required for SAR-driven heterocyclic synthesis and patented routes.
Crystalline solid — facilitates straightforward handling, purification, and identity confirmation.
Reported high-yield synthesis — supports cost-effective procurement for scale-up research.

Why Quinoline-6-carbohydrazide is Not Interchangeable with Other Quinoline Hydrazide Isomers


The position of the carbohydrazide group on the quinoline ring is a critical determinant of a compound's biological activity, physicochemical properties, and reactivity [1]. Substituting a 6-carbohydrazide with a 2- or 4-carbohydrazide isomer, or an isoquinoline analog, results in a different molecule with altered electronic distribution, hydrogen-bonding capabilities, and spatial orientation. These changes directly impact target binding affinity, metabolic stability, and the compound's ability to act as a selective synthetic intermediate [2]. For scientific selection, assuming functional equivalence among these positional isomers is a significant risk, as the 6-substituted derivative is specifically required for defined structure-activity relationships and patented synthetic routes.

6-carbohydrazide vs. 2- or 4-carbohydrazide isomers
Electronic & steric shift Altered ring electronics and H-bond geometry may change reactivity and target recognition.
6-carbohydrazide vs. isoquinoline-6-carbohydrazide
Scaffold mismatch Different nitrogen position changes molecular shape; binding and SAR profiles may not transfer.
6-carbohydrazide vs. analogs with modified hydrazide
Reactivity change Substitution on the hydrazide moiety can limit further derivatization; route-specific validation needed.

Quantifiable Differentiation of Quinoline-6-carbohydrazide (5382-47-8) from Structural Analogs


Positional Isomerism: Distinct Melting Point and Thermal Stability Profile

The 6-carbohydrazide substitution pattern confers a significantly higher melting point (195-197 °C) compared to the 2-carbohydrazide isomer (reported as 133-134 °C) . This 62-63 °C difference in melting point is a direct result of the altered crystal packing and intermolecular hydrogen bonding network, which is unique to the 6-substituted regioisomer . This characteristic is a key quality control parameter and a direct physical property used for identification and purity assessment.

Melting point
Data to verify
195–197 °C (6-isomer) vs. 133–134 °C (2-isomer)
Supports isomer identification and purity assessment via melting point.
Source not specified; verify with in-house measurement.
Medicinal Chemistry Solid-State Characterization Quality Control

Synthetic Accessibility: High-Yield Production Enables Cost-Effective Scale-Up

A well-established synthetic protocol yields quinoline-6-carbohydrazide in high purity from commercially available methyl 6-quinolinecarboxylate. The reported yield for this single-step transformation is 89%, with the product purity confirmed by melting point and TLC monitoring . This contrasts with the synthesis of other regioisomers or more complex quinoline derivatives, which may involve multi-step sequences and lower overall yields, increasing cost and reducing availability [1].

Synthetic yield
Cross-study comparable
89% yield from methyl 6-quinolinecarboxylate
High single-step yield supports cost-effective scale-up considerations.
Multi-step analog syntheses may have lower overall yields.
Process Chemistry Organic Synthesis Scale-up

Distinct Spectral Fingerprint for Unambiguous Identity Verification

The ¹H NMR spectrum of quinoline-6-carbohydrazide provides a unique fingerprint for structural confirmation. Characteristic peaks include the amide proton (NH) at δ 10.34 (br s, 1H) and the hydrazide amino group (NH₂) at δ 4.71 (br s, 2H) in DMSO-d6, along with the distinct pattern of aromatic protons . This spectral signature is distinct from that of quinoline-2-carbohydrazide, quinoline-4-carbohydrazide, or isoquinoline-6-carbohydrazide, whose proton NMR patterns differ due to changes in the chemical environment around the quinoline ring .

NMR fingerprint
Class-level inference
δ 10.34 (NH), δ 4.71 (NH₂) in DMSO-d6
Unique shift pattern enables rapid identity confirmation.
Distinct from 2-, 4- and isoquinoline isomers; verify with reference standard.
Analytical Chemistry NMR Spectroscopy Quality Control

Regioisomer-Dependent Physicochemical Properties for Formulation and Purification

The position of the carbohydrazide group influences fundamental properties such as density. Quinoline-6-carbohydrazide's exact molecular weight is 187.07500 g/mol [1]. While direct comparative data is limited, its isomer, quinoline-4-carbohydrazide, is reported to have a density of 1.143 g/cm³ and a predicted boiling point of 394.9 °C . These differences, though subtle, can affect solubility, crystallization behavior, and chromatographic retention times, which are critical considerations during purification and formulation development.

Physicochemical profile
Class-level inference
Exact mass 187.07500 g/mol; density/boiling point data limited
Regioisomer-dependent solubility and retention behavior may influence purification.
Comparative density data available for 4-isomer only; expect differences.
Pre-formulation Physicochemical Characterization Separation Science

Targeted Research Applications for Quinoline-6-carbohydrazide (5382-47-8) Driven by Structural Specificity


Regioselective Synthesis of Anti-Tubercular Agents

Quinoline-6-carbohydrazide serves as the key precursor for generating focused libraries of quinoline-based hydrazide analogs for antimycobacterial screening. Its 6-position allows for the construction of molecules that target specific binding pockets in enzymes like DNA gyrase or InhA, where the spatial orientation of the hydrazide group is critical for activity. Using the 6-isomer ensures the intended pharmacophore is correctly presented, as documented in SAR studies for this class of compounds [1].

Development of Selective Kinase Inhibitors with Optimized Binding Orientation

In kinase inhibitor discovery, the 6-carbohydrazide substituent can be a key recognition element. This scaffold is used to synthesize compounds that target kinases such as EGFR or GSK-3β, where the specific geometry of the 6-positioned group is essential for achieving selectivity against a panel of related kinases. Substituting with a 2- or 4-isomer would result in a different binding mode and altered potency/selectivity profiles, making the 6-isomer a non-substitutable starting material for these specific programs [2].

Synthesis of Chemosensors and Fluorescent Probes

The unique electronic properties of the quinoline-6-carbohydrazide core make it a valuable building block for fluorescent probes and chemosensors. Its ability to form stable, conjugated hydrazone linkages with various aldehydes is exploited to create 'turn-on' or ratiometric sensors for metal ions or reactive oxygen species. The 6-substitution pattern influences the photophysical properties (e.g., quantum yield, Stokes shift) of the resulting probe, and using an alternative isomer would yield a sensor with different, and likely suboptimal, optical characteristics .

Application
Selection Property
Validation Focus
Synthesis of antimycobacterial screening libraries
6-position regiochemistry for pharmacophore presentation
SAR preservation; target enzyme binding orientation
Kinase inhibitor lead development
Binding orientation control via 6-substitution
Isoform selectivity profiles of final compounds
Fluorescent probe / chemosensor construction
Photophysical tuning through 6-carbohydrazide linkage
Optical property characterization (quantum yield, Stokes shift)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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